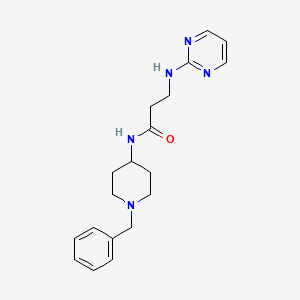

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide

Description

Properties

Molecular Formula |

C19H25N5O |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-(pyrimidin-2-ylamino)propanamide |

InChI |

InChI=1S/C19H25N5O/c25-18(7-12-22-19-20-10-4-11-21-19)23-17-8-13-24(14-9-17)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,23,25)(H,20,21,22) |

InChI Key |

AFZHFCWGWOAEJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CCNC2=NC=CC=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Propanamide Chain: The propanamide chain is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

Pyrimidinylamino Substitution: The final step involves the substitution of the propanamide chain with a pyrimidinylamino group, which can be achieved through nucleophilic substitution reactions using pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced at the amide bond to form corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide exhibit significant antitumor properties. For instance, research has shown that derivatives of piperidine can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound's structural characteristics may contribute to its efficacy against tumor growth through mechanisms that involve the modulation of key signaling pathways.

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive compounds. Investigations into N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide suggest potential applications in treating neurological disorders, such as anxiety and depression. The compound could interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, thus influencing mood and behavior.

Antimicrobial Properties

Emerging research indicates that this compound may possess antimicrobial activity. Its effectiveness against various bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival.

Drug Development

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide serves as a valuable lead compound in drug discovery programs aimed at developing novel therapeutic agents. Its unique chemical structure allows for modifications that can enhance potency and selectivity for specific biological targets.

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of piperidine derivatives, N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation demonstrated that the compound exhibited anxiolytic effects in animal models when administered at specific doses. Behavioral assays indicated reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and piperidine ring may facilitate binding to hydrophobic pockets, while the pyrimidinylamino group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from analogous compounds in the literature.

Structural Analogues with Piperidine and Propanamide Moieties

For example, describes the synthesis of (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (Compound 29), which shares a propanamide backbone but incorporates a thiadiazocin-thiazole-pyridine framework instead of a pyrimidinylamino-piperidine system . Key differences include:

- Substituent Complexity: Compound 29 has a fused thiadiazocin ring and fluorophenyl group, likely enhancing steric bulk and electronic effects compared to the simpler pyrimidinylamino group in the target compound.

Pharmacological and Physicochemical Properties

- Binding Affinity : Pyrimidine derivatives often exhibit higher binding specificity to enzymes like kinases or neurotransmitter receptors compared to bulkier heterocycles (e.g., thiadiazocin in Compound 29).

Data Table: Hypothetical Comparison Based on Structural Features

Limitations of the Provided Evidence

The evidence lacks direct references to N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide, making a rigorous comparison impossible. focuses on crystallographic software (SHELX) , while details the synthesis of a structurally distinct propanamide derivative .

Biological Activity

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is C₁₈H₂₃N₃O. The compound features a piperidine ring, a benzyl group, and a pyrimidine moiety, which are critical for its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system (CNS), potentially influencing pathways related to anxiety, depression, and other mood disorders. The presence of the piperidine structure suggests possible interactions with dopamine and serotonin receptors.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar compounds. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated significant efficacy in various seizure models, suggesting that derivatives of this class may exhibit similar effects .

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound Name | Model Used | Dose (mg/kg) | Efficacy |

|---|---|---|---|

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | MES Test | 15-60 | Significant protection |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | PTZ Test | 15-60 | Significant protection |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Kindling Model | 15-60 | Delayed progression |

Neuroprotective Effects

In addition to its anticonvulsant properties, compounds with similar structures have been investigated for neuroprotective effects. For example, they have shown potential in reducing neuronal damage in models of ischemia and neurodegeneration.

Case Studies

- Case Study on Seizure Models : In a study examining the effects of various piperidine derivatives on seizure models, N-benzyl derivatives exhibited promising results in protecting against induced seizures in mice. The study highlighted the compound's potential for further development as an anticonvulsant therapy .

- Combination Therapy : Another study evaluated the combination of N-benzyl derivatives with existing antiepileptic drugs like valproic acid. The results indicated a synergistic effect that could enhance therapeutic outcomes for patients with drug-resistant epilepsy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for determining the therapeutic window and safety of N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide. Preliminary ADME-Tox studies suggest favorable absorption and distribution characteristics, along with low hepatotoxicity at therapeutic concentrations.

Table 2: ADME-Tox Profile

| Parameter | Result |

|---|---|

| Permeability | High |

| Metabolic Stability | Excellent |

| Hepatotoxicity | None observed |

Q & A

Q. What methodologies are recommended for analyzing enantiomeric purity, given the compound’s stereochemical complexity?

- Answer : Employ chiral separation techniques:

- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol gradients .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated CD spectra .

Methodological Notes

- Theoretical frameworks : Link studies to receptor theory or enzyme kinetics models to contextualize findings .

- Data validation : Cross-validate experimental results with computational predictions to mitigate bias .

- Ethical compliance : Adhere to OSHA/NIOSH guidelines for safe handling of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.